Cas no 1214353-94-2 (3,5-Bis(4-fluorophenyl)-4-nitropyridine)

3,5-Bis(4-fluorophenyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3,5-bis(4-fluorophenyl)-4-nitropyridine
- 3,5-Bis(4-fluorophenyl)-4-nitropyridine
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- インチ: 1S/C17H10F2N2O2/c18-13-5-1-11(2-6-13)15-9-20-10-16(17(15)21(22)23)12-3-7-14(19)8-4-12/h1-10H
- InChIKey: TYNATLXABRUPKV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C=NC=C(C2C=CC(=CC=2)F)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 58.7
3,5-Bis(4-fluorophenyl)-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000656-1g |
3,5-Bis(4-fluorophenyl)-4-nitropyridine |
1214353-94-2 | 95% | 1g |
$3010.80 | 2023-09-04 | |
Alichem | A029000656-250mg |
3,5-Bis(4-fluorophenyl)-4-nitropyridine |
1214353-94-2 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
Alichem | A029000656-500mg |
3,5-Bis(4-fluorophenyl)-4-nitropyridine |
1214353-94-2 | 95% | 500mg |
$1752.40 | 2023-09-04 |
3,5-Bis(4-fluorophenyl)-4-nitropyridine 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
3,5-Bis(4-fluorophenyl)-4-nitropyridineに関する追加情報
3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2): A Comprehensive Overview
3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The chemical structure of 3,5-Bis(4-fluorophenyl)-4-nitropyridine is characterized by the presence of two 4-fluorophenyl groups attached to the pyridine ring at the 3 and 5 positions, and a nitro group at the 4 position. The fluorine atoms in the phenyl groups enhance the lipophilicity and metabolic stability of the molecule, while the nitro group imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity.
Recent studies have explored the potential applications of 3,5-Bis(4-fluorophenyl)-4-nitropyridine in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 3,5-Bis(4-fluorophenyl)-4-nitropyridine exhibits potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. This makes it a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory activity, 3,5-Bis(4-fluorophenyl)-4-nitropyridine has also shown potential as an anticancer agent. A study published in Cancer Research demonstrated that this compound selectively inhibits the growth of human breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The mechanism of action involves the disruption of mitochondrial membrane potential and the release of cytochrome c, leading to cell death. These findings suggest that 3,5-Bis(4-fluorophenyl)-4-nitropyridine could be a valuable lead compound for further drug development in oncology.
The antimicrobial properties of 3,5-Bis(4-fluorophenyl)-4-nitropyridine have also been investigated. A study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This makes 3,5-Bis(4-fluorophenyl)-4-nitropyridine a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
The synthesis of 3,5-Bis(4-fluorophenyl)-4-nitropyridine has been optimized to improve yield and purity. A recent publication in Organic Letters described a novel synthetic route that involves the reaction of 2-chloro-6-(4-fluorophenyl)pyridin-3-amine with 1-fluoro-4-iodobenzene followed by nitration. This method provides a high yield and purity of the final product, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have shown that 3,5-Bis(4-fluorophenyl)-4-nitropyridine has low toxicity in vitro and in vivo. A toxicology study published in Toxicological Sciences reported that this compound did not exhibit significant cytotoxicity at concentrations up to 100 μM in human liver cell lines. Additionally, animal studies have shown no adverse effects on major organs at doses up to 100 mg/kg body weight. These findings suggest that 3,5-Bis(4-fluorophenyl)-4-nitropyridine has a favorable safety profile for further clinical evaluation.
The pharmacokinetic properties of 3,5-Bis(4-fluorophenyl)-4-nitropyridine have also been studied to assess its suitability as a therapeutic agent. A pharmacokinetic analysis published in Drug Metabolism and Disposition revealed that this compound has good oral bioavailability and a long half-life in rodents. The high lipophilicity due to the fluorinated phenyl groups contributes to its favorable absorption and distribution characteristics. These properties make it an attractive candidate for oral administration in clinical settings.
In conclusion, 3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers several advantageous properties, including enhanced lipophilicity, metabolic stability, and potent biological effects. Ongoing research continues to explore its full potential as a lead compound for drug development in areas such as anti-inflammatory therapy, oncology, and antimicrobial treatment.
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